Diphenyl chlorophosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[chloro(phenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H10ClO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIIGRBMZRSDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClO3P | |
| Record name | DIPHENYL CHLOROPHOSPHATE | |
| Source | CAMEO Chemicals | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044892 | |
| Record name | Diphenyl phosphorochloridate | |
| Source | EPA DSSTox | |
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Molecular Weight |
268.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenyl chlorophosphate appears as a clear colorless to light yellow liquid with a pungent odor. Insoluble in water and denser than water. Hence sinks in water. Contact may severely irritate skin, eyes and mucous membranes., Liquid | |
| Record name | DIPHENYL CHLOROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17221 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Phosphorochloridic acid, diphenyl ester | |
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CAS No. |
2524-64-3 | |
| Record name | DIPHENYL CHLOROPHOSPHATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Diphenyl chlorophosphate | |
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| Record name | Diphenylphosphorylchloridate | |
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| Record name | Diphenyl chlorophosphate | |
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| Record name | Phosphorochloridic acid, diphenyl ester | |
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| Record name | Diphenyl phosphorochloridate | |
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| Record name | Diphenyl phosphorochloridate | |
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| Record name | DIPHENYL CHLOROPHOSPHONATE | |
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Synthetic Methodologies and Reaction Mechanisms of Diphenyl Chlorophosphate
Conventional Synthesis Routes of DPCP
Diphenyl chlorophosphate is a significant organophosphorus intermediate synthesized through several established chemical pathways. google.com These conventional routes vary in their starting materials, catalysts, and reaction conditions, leading to differences in product yield and selectivity. google.com
Reaction of Phenol (B47542) with Phosphorus Oxychloride
A prevalent method for synthesizing DPCP involves the direct reaction of phenol with phosphorus oxychloride. google.comgoogle.comkoreascience.kr This process is a foundational technique in organophosphorus chemistry for creating aryl phosphate (B84403) esters. finerchem.com The reaction typically involves heating the reactants, and the stoichiometry of the phenol to phosphorus oxychloride can be adjusted to influence the formation of different products, including monophenyl phosphorodichloridate, this compound, and triphenyl phosphate. google.comprepchem.com One procedure involves reacting phenol with phenyl phosphorodichloridate (itself derived from phenol and phosphorus oxychloride) at elevated temperatures (150°C) for several hours. prepchem.com After the reaction, the desired DPCP is isolated by distillation. prepchem.com
The reaction between phenol and phosphorus oxychloride is often catalyzed by a Lewis acid. google.com The choice of catalyst can significantly impact the reaction's efficiency and the distribution of products. google.com Anhydrous aluminum chloride has been identified as a particularly effective catalyst for the phosphorylation of phenols, especially in the synthesis of bisaryl phosphorochloridates like DPCP. researchgate.net Other catalysts, such as potassium chloride, have also been utilized in this process. researchgate.net
Table 1: Catalysts in the Synthesis of DPCP from Phenol and Phosphorus Oxychloride
| Catalyst Name | Chemical Formula | Reference |
|---|---|---|
| Aluminum Chloride | AlCl₃ | google.comresearchgate.net |
Synthesis from Diphenyl Hydrogen Phosphonate (B1237965) and Carbon Tetrachloride
This compound can be prepared in situ through the reaction of diphenyl hydrogen phosphonate with carbon tetrachloride. chemicalbook.comguidechem.com360researchreports.comopenpr.com This transformation is a variant of the Atherton-Todd reaction. The general mechanism of the Atherton-Todd reaction involves the formation of a chlorophosphate intermediate from a dialkyl or diaryl phosphite (B83602) (hydrogen phosphonate) and a halogenating agent like carbon tetrachloride, often in the presence of a base. beilstein-journals.org The base deprotonates the phosphonate, which then attacks a chlorine atom on the carbon tetrachloride. beilstein-journals.org This pathway provides a method for generating DPCP, which can then be used in subsequent reactions. chemicalbook.com
Synthesis from Diphenyl Phosphate Salts and Bis(trichloromethyl) Carbonate
A more recent synthetic route avoids the use of phosphorus oxychloride and employs bis(trichloromethyl) carbonate, also known as triphosgene, as a key reagent. google.comsmolecule.com In this method, diphenyl phosphate or its corresponding salts (such as sodium diphenyl phosphate or potassium diphenyl phosphate) react with bis(trichloromethyl) carbonate in an organic solvent. google.comwipo.int The reaction proceeds under relatively mild conditions, typically at temperatures between 0°C and 60°C, with reaction times ranging from 1 to 10 hours. google.comwipo.int A notable advantage of this method is the avoidance of high-temperature distillation and the reduction of phosphorus-containing waste streams. google.comwipo.int For instance, a solution of diphenyl phosphate and N,N-dimethylformamide in dichloromethane (B109758) can be reacted with bis(trichloromethyl) carbonate at a controlled temperature below 10°C for 3 hours to yield the product. chemicalbook.com
The reaction involving bis(trichloromethyl) carbonate is effectively catalyzed by organic amines. google.comwipo.int A patent for this synthetic method specifies that the molar ratio of diphenyl phosphate (or its salt) to bis(trichloromethyl) carbonate to the organic amine catalyst is typically in the range of 1:0.35-1.0:0.01-1.5. google.com A variety of organic amines can serve as the catalyst in this process.
Table 2: Organic Amine Catalysts for DPCP Synthesis
| Catalyst Name | Reference |
|---|---|
| Triethylamine (B128534) | google.com |
| Diisopropylethylamine | google.com |
| Pyridine (B92270) | google.com |
| Morpholine | google.com |
| Imidazole (B134444) | google.com |
| N,N-Dimethylformamide (DMF) | google.comchemicalbook.com |
Mechanistic Investigations of DPCP Reactions
The reactivity of this compound is centered on the electrophilic phosphorus atom, making it susceptible to nucleophilic attack. Mechanistic studies of phosphoryl transfer reactions involving similar substrates, such as aryl phenyl chlorophosphates, reveal that the process can occur through either a concerted (SN2-type) or a stepwise pathway. koreascience.krscispace.com
In a concerted mechanism , bond formation with the incoming nucleophile and bond cleavage with the chloride leaving group occur simultaneously in a single transition state. koreascience.kr This pathway is often observed with less basic nucleophiles. koreascience.kr
In a stepwise mechanism , the reaction proceeds through a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. koreascience.kr This pathway becomes more likely with more basic nucleophiles, where the formation of the intermediate can be the rate-limiting step. koreascience.kr
Kinetic studies on the pyridinolysis (reaction with pyridine derivatives) of the closely related diphenyl phosphinic chloride in acetonitrile (B52724) support these mechanistic possibilities. For this substrate, a concerted mechanism with backside nucleophilic attack was proposed based on a linear Brønsted plot. koreascience.kr However, for the corresponding thiophosphinic chloride, the mechanism changed from concerted to stepwise as the basicity of the pyridine nucleophile increased. koreascience.kr
Furthermore, DPCP is an effective activating or condensing agent in various chemical transformations. In the synthesis of oligonucleotides, DPCP reacts with nucleoside H-phosphonate monoesters. tandfonline.com Mechanistic studies using ³¹P NMR have shown that this activation can lead to complex intermediates, such as trinucleoside trimetaphosphites. tandfonline.com The presence of the chloride anion, generated during the reaction, can also react with activated phosphorus intermediates to form P-Cl bonds. tandfonline.com Research into the dechlorination of DPCP using tin and sodium complexes has also been conducted, suggesting the formation of a diphenyl-phosphoryl radical, (PhO)₂P(O)•, as a transient species. researchgate.net
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the phosphorus center of this compound is a cornerstone of its chemistry, enabling the formation of a diverse array of phosphorylated products. scispace.com These reactions typically proceed via either a concerted or a stepwise mechanism. psu.edu
Role of Nucleophiles (Amines, Alcohols, Thiols)
A variety of nucleophiles, including amines, alcohols, and thiols, readily react with this compound. The nature of the nucleophile plays a critical role in the reaction pathway and rate. For instance, the reactions with primary and secondary amines have been shown to proceed through different transition states. scispace.com The reaction of DPCP with nucleophiles like alcohols and amines leads to the formation of corresponding phosphate esters and phosphoramidates, respectively. evitachem.com The reactivity of these nucleophiles is influenced by their basicity and steric properties.
The general scheme for nucleophilic substitution is as follows: (PhO)₂P(O)Cl + Nu⁻ → (PhO)₂P(O)Nu + Cl⁻ Where Nu⁻ represents a nucleophile such as an amine, alkoxide, or thiolate.
Kinetic and Mechanistic Studies (e.g., Bronsted Plots, Hammett Plots, Kinetic Isotope Effects)
Kinetic studies provide deep insights into the reaction mechanisms of this compound. Tools like Brønsted and Hammett plots are frequently employed to elucidate the nature of the transition state. psu.edu
Brønsted Plots: The Brønsted coefficient (βnuc) derived from these plots indicates the degree of bond formation in the transition state. For the aminolysis of aryl diphenyl phosphinates, a related system, linear Brønsted plots with βnuc values around 0.38 to 0.53 suggest a concerted mechanism. scispace.com In the pyridinolysis of aryl phenyl chlorophosphates, a concerted process is also proposed. koreascience.kr
Hammett Plots: Hammett plots, which correlate reaction rates with substituent constants (σ), are used to assess electronic effects on the reaction. The Hammett rho (ρ) value provides information about the charge development in the transition state. For the aminolysis of phenyl substituted phenyl chlorophosphates, large negative ρX values (ranging from -3.4 to -4.6) and large negative cross-interaction constants (ρXY = -1.31) suggest a late, product-like transition state with extensive bond formation and leaving group departure. psu.edusapub.org
Kinetic Isotope Effects (KIEs): Deuterium kinetic isotope effects (kH/kD) are a powerful tool for probing transition state structures. In the aminolysis of phenyl substituted phenyl chlorophosphates with deuterated anilines, inverse secondary kinetic isotope effects (kH/kD = 0.61–0.87) are observed. psu.edusapub.org This is consistent with a concerted, associative-type transition state. psu.edusapub.org In contrast, for the anilinolysis of diphenyl thiophosphinic chloride, a related compound, primary normal kinetic isotope effects (kH/kD > 1) are observed, suggesting a hydrogen-bonded, four-center type transition state. researchgate.net
Table 1: Kinetic Data for the Aminolysis of Phenyl Substituted Phenyl Chlorophosphates This table is interactive. Click on the headers to sort the data.
| Nucleophile (Aniline) | Substituent (Y) on Phenyl Group | kH (dm³ mol⁻¹ s⁻¹) | kD (dm³ mol⁻¹ s⁻¹) | kH/kD |
|---|---|---|---|---|
| p-OCH₃ | H | 79.4 ± 2 | 91.3 ± 1 | 0.87 |
| p-CH₃ | H | 107 ± 5 | 139 ± 5 | 0.77 |
| H | H | 178 ± 3 | 274 ± 7 | 0.65 |
| p-Cl | p-OCH₃ | 7.30 ± 0.07 | 8.60 ± 0.06 | 0.85 |
| p-Cl | p-CH₃ | 8.91 ± 0.04 | 11.9 ± 0.8 | 0.75 |
| p-Cl | H | 12.0 ± 0.6 | 18.8 ± 0.9 | 0.64 |
| p-Cl | p-Cl | 1.20 ± 0.01 | 1.48 ± 0.02 | 0.81 |
| p-Cl | p-Br | 1.30 ± 0.02 | 1.80 ± 0.03 | 0.72 |
| p-Cl | m-Cl | 1.45 ± 0.03 | 2.38 ± 0.05 | 0.61 |
Data sourced from kinetic studies on the aminolysis of phenyl substituted phenyl chlorophosphates. psu.edu
Concerted vs. Stepwise Mechanisms
The debate between a concerted (SN2-type) and a stepwise mechanism, involving a pentacoordinate intermediate, is a central theme in the study of phosphoryl transfer reactions. psu.edusapub.org For this compound and related compounds, the mechanism can shift depending on the nucleophile, leaving group, and solvent. koreascience.krinha.ac.kr
In a concerted mechanism , bond formation and bond breaking occur simultaneously in a single transition state. psu.edu Evidence for this pathway in the reactions of chlorophosphates often comes from linear free energy relationships and the absence of a detectable intermediate. psu.edu The aminolysis of phenyl substituted phenyl chlorophosphates is proposed to proceed through a concerted process with a late, product-like transition state. psu.edusapub.org
A stepwise mechanism involves the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. inha.ac.kr A change in the rate-limiting step, from formation to breakdown of this intermediate, can lead to non-linear Brønsted or Hammett plots. inha.ac.kr For example, the pyridinolysis of certain aryl phosphates shows a change from a concerted to a stepwise mechanism as the basicity of the pyridine nucleophile increases. koreascience.krinha.ac.kr While chloride is a good leaving group, making the intermediate less stable, a stepwise mechanism can still be operative under certain conditions. psu.edu
Hydrolysis Mechanisms of DPCP
The hydrolysis of this compound, like other organophosphate esters, is sensitive to pH. scbt.com Under alkaline conditions, hydrolysis is generally rapid and is proposed to occur via an SN2 attack at the phosphorus center. epa.gov The rate of hydrolysis increases significantly with an increase in pH. scbt.comepa.gov The initial product of hydrolysis is diphenyl phosphate, which is significantly more stable to further hydrolysis under both acidic and alkaline conditions. epa.gov The hydrolysis of the phosphomonoester bond in simple monophosphates is optimal at a pH of 4. ttu.ee
Oxidation and Reduction Reactions of DPCP
Information specifically on the oxidation and reduction reactions of this compound itself is limited in the provided context. However, organophosphorus compounds can participate in redox reactions. ucr.edunjit.eduunacademy.com In a broader context, phosphorus compounds can be oxidized, for example, from phosphites (P(III)) to phosphates (P(V)). Conversely, reduction of the phosphate group is also possible. This compound is used to activate phosphate groups in nucleotides, which then undergo further reactions, but this is a transfer reaction rather than a redox reaction of the DPCP molecule itself. ttu.ee
Mechanochemical Dechlorination Studies
Mechanochemical methods, which involve the use of mechanical energy to induce chemical reactions, have been investigated for the dechlorination of this compound. researchgate.netacs.org Grinding DPCP with certain reagents in a ball mill can lead to the cleavage of the P-Cl bond. researchgate.net
One study investigated the dechlorination of DPCP using tin and sodium complexes of 3,6-di-tert-butyl-ortho-semiquinone. researchgate.net The reaction, monitored by electron spin resonance (ESR), showed the formation of a diphenyl-phosphoryl radical, (PhO)₂P(O)•, as a proposed intermediate. researchgate.net Cryo-mechanochemical reactions at 77K also demonstrated the feasibility of this dechlorination method. researchgate.net This approach is part of a broader field of research into the mechanochemical degradation of halogenated organic compounds. connectedpapers.com
Applications of Diphenyl Chlorophosphate in Organic Synthesis
Phosphorylation Reactions
Phosphorylation is a fundamental transformation in organic chemistry, and diphenyl chlorophosphate is a widely employed reagent for this purpose. enamine.netchemistry-chemists.com It serves as a precursor for creating phosphate (B84403) esters and phosphoramidates, which are key structural motifs in many biologically active molecules. acgpubs.org The reagent's utility extends across various applications, from peptide synthesis to the production of nucleotide sugars. enamine.net
This compound is a key reagent for the synthesis of phosphoramidates through the formation of a P-N bond. acgpubs.org The reaction typically involves the nucleophilic attack of an amine on the electrophilic phosphorus atom of this compound, displacing the chloride ion.
This methodology has been successfully applied to a variety of amines. For instance, novel heterocyclic phosphoramidates have been synthesized by reacting 2-substituted benzimidazoles with this compound in the presence of a base like potassium hydroxide (B78521) (KOH) under an inert atmosphere. tandfonline.com Initial attempts in an ambient atmosphere and undried tetrahydrofuran (B95107) (THF) resulted in poor yields (20%), but conducting the reaction under an argon atmosphere in anhydrous THF significantly improved the yield to 75%. tandfonline.com
A green and efficient protocol for synthesizing diphenyl substituted aryl phosphoramidates has also been developed using 1,4-dimethylpiperazine (B91421) (DMP) as a suitable base in THF. acgpubs.org This method provides the corresponding phosphoramidates in high yields (82-95%) from various aromatic and substituted piperazine (B1678402) amines. acgpubs.org
Another approach involves a two-step synthesis where this compound first reacts with cyanamide (B42294) to form an intermediate, diphenyl cyanophosphoramidate. researchgate.net This intermediate subsequently reacts with various aromatic or heterocyclic amines to produce the target N-substituted carbamimidoylphosphoramidate derivatives. researchgate.net
Table 1: Synthesis of Phosphoramidates using this compound
| Amine Substrate | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methyl-1H-benzimidazole | KOH | Anhydrous THF | 75% | tandfonline.com |
| Various aromatic/piperazine amines | 1,4-Dimethylpiperazine | THF | 82-95% | acgpubs.org |
| Cyanamide (followed by amine) | 1,4-Dimethylpiperazine | THF | - | researchgate.net |
The reaction of this compound with alcohols and phenols is a fundamental method for preparing phosphoric esters. The diphenyl phosphate group serves as a versatile protecting group for the phosphate moiety, which can be later removed, typically by hydrogenolysis, to yield the free phosphate. researchgate.net
This compound is widely used for the O-phosphorylation of primary, secondary, and tertiary alcohols, as well as phenols. jst.go.jpresearchgate.net The reaction is generally carried out in the presence of a base to scavenge the hydrogen chloride byproduct. epa.gov
A mild, amine-free phosphorylation method has been developed using 4-methylpyridine (B42270) N-oxide as a nucleophilic catalyst in the presence of 4 Å molecular sieves. jst.go.jp This system effectively phosphorylates a range of primary and secondary alcohols with this compound in high yields. jst.go.jpresearchgate.net For example, octanol (B41247) and 3-methyl-1-butanol were converted to their corresponding diphenyl phosphates in 92% yield. jst.go.jp This method is also compatible with acid-sensitive substrates. jst.go.jp
Titanium tetrachloride (TiCl₄) has also been shown to catalyze the direct phosphorylation of alcohols with this compound, using triethylamine (B128534) as a proton scavenger. zenodo.org
**Table 2: Amine-Free O-Phosphorylation of Alcohols with this compound***
| Alcohol Substrate | Yield (%) | Reference |
|---|---|---|
| Octanol | 92% | jst.go.jp |
| 3-Methyl-1-butanol | 92% | jst.go.jp |
| Phenethyl alcohol | 93% | jst.go.jp |
| (-)-Menthol | 95% | researchgate.net |
*Reaction Conditions: 20 mol% 4-methylpyridine N-oxide, 350 wt% 4 Å MS, 1.3 equiv. DPPCl in CH₂Cl₂. jst.go.jpresearchgate.net
Achieving selective phosphorylation of one hydroxyl group in a diol or polyol is a significant synthetic challenge. This compound has been used in strategies aimed at such selectivity.
In one study, the amine-free method with 4-methylpyridine N-oxide demonstrated good regioselectivity for the primary alcohol in 1,5-hexanediol. jst.go.jp Similarly, treatment of octyl-β-D-glucopyranoside under dilute conditions yielded the 6-O-phosphorylated product with good regioselectivity. jst.go.jp However, attempts at chemoselective phosphorylation of 1,2-diols with this compound under these conditions were unsuccessful, likely due to the formation of unstable cyclic phosphate esters. jst.go.jp
In another approach focused on the catalytic monophosphorylation of cyclic diols, diphenylchlorophosphate was assessed as a phosphorylating agent but was found not to be a competent P(V) reagent in the specific hemiboronic acid-catalyzed system being studied. rsc.org This finding highlights that the success of selective phosphorylation is highly dependent on the specific substrate and catalytic system employed.
This compound is a valuable reagent for the synthesis of glycosyl phosphates, which are important precursors for nucleotide sugars. enamine.netcapes.gov.br The reaction involves the phosphorylation of the anomeric hydroxyl group of a suitably protected carbohydrate.
Anomerically enriched diphenyl hexopyranosyl phosphate triesters can be prepared from O-alkylated or O-acylated hexopyranoses using this compound in the presence of a nucleophilic catalyst, such as 4-N,N-dimethylaminopyridine (DMAP). capes.gov.brresearchgate.net This method has been applied to a range of sugars, including D-gluco-, D-galacto-, and D-manno-pyranosyl derivatives. capes.gov.brresearchgate.net
The stereochemical outcome of the phosphorylation can be controlled by the reaction temperature. capes.gov.brresearchgate.net
Thermodynamic Control: At temperatures of 0°C and above, the reaction predominantly forms glycosyl phosphates that are cis to the substituent at the C-2 position of the pyranose ring (e.g., α-anomers for glucose). capes.gov.brresearchgate.net
Kinetic Control: At lower temperatures, the reaction favors the formation of glycosyl phosphate triesters with a 1,2-trans stereochemistry (e.g., β-anomers for glucose). capes.gov.brresearchgate.net
These diphenyl glycosyl phosphates are stable intermediates that can be deprotected to yield glycosyl phosphate salts, which are suitable for preparing other biologically important derivatives. capes.gov.brresearchgate.net
The phosphorylation of serine residues is critical for synthesizing phosphopeptides, which play vital roles in cellular signaling. This compound is integral to the "building block" approach, one of the most effective strategies for phosphopeptide synthesis.
This strategy involves the phosphorylation of a protected serine derivative, such as Boc-Ser-OH or Z-Ser-OH, using diphenyl phosphorochloridate in pyridine (B92270). researchgate.net The resulting protected phosphoamino acid, for example, Boc-Ser(PO₃Ph₂)-OH, is then incorporated into a peptide chain using standard peptide synthesis methods. researchgate.netrsc.org The phenyl protecting groups on the phosphate are typically removed in a final step via hydrogenolysis over a platinum catalyst (e.g., PtO₂), yielding the desired phosphopeptide. researchgate.netrsc.org This approach has been used for the high-yield synthesis of complex, multi-phosphorylated peptides. rsc.org
In contrast, the "global phosphorylation" strategy, which involves the direct phosphorylation of a serine-containing peptide with this compound, is often less successful. publish.csiro.aupublish.csiro.au Studies using ³¹P NMR spectroscopy have shown that the reaction of diphenyl phosphorochloridate with pyridine forms a reactive diphenyl phosphoro-N-pyridinium intermediate. publish.csiro.aupublish.csiro.autandfonline.com While this intermediate does phosphorylate the serine hydroxyl group, the resulting O-(diphenylphosphono)seryl residue can be unstable and undergo rapid dephosphorylation or side reactions, leading to low yields of the desired phosphopeptide and the formation of byproducts like diphenyl hydrogen phosphate. publish.csiro.aupublish.csiro.au
Glycosyl Phosphate Synthesis
Activation of Phosphate Groups in Nucleotides
This compound is employed to activate the phosphate group in nucleotides, a critical step in the synthesis of nucleotide derivatives. This activation is typically achieved by reacting the nucleotide with this compound in a solvent like absolute dioxane, leading to the formation of a mixed pyrophosphate anhydride (B1165640). ttu.ee This anhydride serves as a donor of the nucleotide in subsequent reactions with nucleophilic agents, with the diphenylphosphoric acid anion acting as a leaving group. ttu.ee The process is particularly efficient in pyridine. ttu.ee
This activation strategy is fundamental for synthesizing various nucleotide derivatives, including nucleoside cyclic phosphates. ttu.ee The activation of adenosine (B11128) monophosphate (AMP) with this compound, followed by displacement with imidodiphosphate, is a method used to synthesize adenosine β,γ-imidotriphosphate (APPNP). umich.edu This method has also been adapted for the synthesis of β,γ-modified ATP analogues. semanticscholar.org
Notably, the phosphorylation of protected nucleosides using this method is often faster and results in higher yields compared to unprotected nucleosides. umich.edu While effective, the use of this compound for activating phosphate groups can sometimes lead to side reactions, and its reactivity has been a subject of study to optimize reaction conditions. thieme-connect.de
Peptide Synthesis and Amide Bond Formation
This compound plays a multifaceted role in the synthesis of peptides, primarily by facilitating the formation of amide bonds.
This compound serves as a coupling agent to facilitate the formation of peptide bonds between amino acids. google.com However, its efficiency as a standalone coupling agent can be limited. Research has shown that in the absence of an additive, this compound yields only a small amount of the desired peptide. google.com The effectiveness is significantly improved when used in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). google.com The mixture of this compound, HOAt, and a base generates a highly reactive acylating species, leading to acceptable peptide yields. google.com
The mechanism involves the activation of a carboxylic acid, which then reacts with an amine to form the amide bond. Phosphorus-based coupling agents, including derivatives of this compound, have garnered considerable attention in peptide synthesis. rsc.org For instance, 2-pyridon-1-yl diphenyl phosphate, prepared from this compound, has been shown to be an effective coupling agent for synthesizing amides and peptides. rsc.org
A significant challenge in peptide synthesis is the potential for racemization at the chiral center of the amino acid being activated. Diphenyl phosphorazidate, which can be synthesized from this compound, has been utilized for racemization-free peptide synthesis. orgsyn.org The use of certain this compound-based reagent systems, particularly when combined with specific solvents and bases, has been shown to minimize racemization. rsc.org
The Young test, a sensitive measure of racemization in peptide synthesis, has been used to evaluate the effectiveness of these reagents. rsc.org For instance, the combination of 2-pyridon-1-yl diphenyl phosphate (derived from this compound), triethylamine (Et3N) as a base, and N,N-dimethylformamide (DMF) as a solvent has demonstrated high yields and a high degree of racemization-free peptide formation. rsc.org The choice of additives and reaction conditions is crucial in suppressing racemization and preventing the loss of optical integrity of the amino acids. uni-kiel.de
This compound is a key reagent in the synthesis of phosphopeptides, which are peptides containing phosphorylated amino acid residues such as phosphoserine (Ser(P)). One approach involves the phosphorylation of a protected serine-containing peptide. However, direct phosphorylation with this compound in pyridine can sometimes lead to dephosphorylation of the O-(diphenylphosphono)seryl residue as a side reaction. publish.csiro.au
A more successful strategy involves the preparation of protected Boc-Ser(PO3R2)-OH derivatives, where R can be a phenyl group. researchgate.net These derivatives are synthesized in a multi-step process that includes the phosphorylation of the serine hydroxy group using diphenyl phosphorochloridate in pyridine. researchgate.net These building blocks are then used in the Boc mode of peptide synthesis to incorporate phosphoserine into the peptide chain in high yield and purity. researchgate.net This "post-assembly" phosphorylation approach has also been applied to peptides on solid-phase supports. thieme-connect.de
| Application | Reagent System | Key Findings |
| Peptide Coupling | This compound / HOAt / Base | The presence of HOAt as an additive significantly improves coupling efficiency, yielding results comparable to isolated active species. google.com |
| Racemization-Free Synthesis | 2-pyridon-1-yl diphenyl phosphate / Et3N / DMF | This combination provides high yields of dipeptides with minimal racemization, as confirmed by the Young test. rsc.org |
| Phosphopeptide Synthesis | Boc-Ser(PO3Ph2)-OH (from this compound) | Using pre-phosphorylated building blocks in Boc-mode peptide synthesis leads to high yields of protected phosphopeptides. researchgate.net |
Racemization-Free Peptide Synthesis
Oligonucleotide Synthesis and Analogues
The synthesis of oligonucleotides, short chains of nucleotides, is another area where this compound has been utilized, particularly in the H-phosphonate method.
In the H-phosphonate method of oligonucleotide synthesis, this compound can act as a dehydrating or activating agent. google.comsemanticscholar.org The process involves the condensation of a nucleoside H-phosphonate monoester with the hydroxyl group of another nucleoside to form an H-phosphonate diester linkage. mdpi.comresearchgate.net this compound is one of several reagents used to facilitate this condensation. mdpi.com
However, the use of this compound as an activator in this context can be accompanied by side reactions, such as self-capping of the reactive intermediate. nih.gov Studies have indicated that in the absence of a base, the activation of an H-phosphonate with this compound may proceed through the formation of a pyro-di-H-phosphonate intermediate. nih.gov The presence of pyridine can act as a nucleophilic catalyst, forming a pyridinium (B92312) adduct with this compound. nih.gov While it has been listed as a potential activating agent, some studies have reported that this compound can result in extremely poor yields in the H-phosphonate method. google.com This highlights the sensitivity of the reaction to specific conditions and the potential for competing reaction pathways. The H-phosphonate method, while an alternative to the more common phosphoramidite (B1245037) approach, requires careful selection of activating agents to ensure high fidelity and yield in oligonucleotide chain elongation. google.comacs.org
Mechanism of H-Phosphonate Diester Formation
The formation of H-phosphonate diesters using this compound as a coupling agent is a key step in the H-phosphonate method of oligonucleotide synthesis. umich.edu This method was first explored in the 1950s and later rediscovered and developed for automated synthesis. umich.eduumich.edu
The reaction mechanism involves the activation of a nucleoside H-phosphonate monoester by this compound. nih.gov In the presence of a base like pyridine, this compound is converted to a more reactive pyridinium adduct. rsc.org This activated species then reacts with the H-phosphonate monoester to form a mixed phosphono-carboxylic anhydride intermediate. umich.edunih.gov This intermediate is highly electrophilic and subsequently reacts with the hydroxyl group of a second nucleoside to yield the desired dinucleoside H-phosphonate diester. umich.edu The order of reactant addition is crucial for the efficiency of the reaction, especially in solution-phase synthesis. umich.edu It's important to note that using this compound as an activator can sometimes be accompanied by side reactions, such as self-capping of the reactive intermediate. rsc.org
Activation of this compound by a base (e.g., pyridine). rsc.org
Reaction of the activated species with a nucleoside H-phosphonate monoester to form a mixed anhydride. umich.edunih.gov
Nucleophilic attack by the hydroxyl group of a second nucleoside on the mixed anhydride to form the H-phosphonate diester linkage. umich.edu
Synthesis of Oligonucleotide Analogues
This compound plays a crucial role in the synthesis of various oligonucleotide analogues, which are modified versions of natural DNA and RNA. These analogues are of significant interest for therapeutic and diagnostic applications. google.com
The H-phosphonate chemistry, facilitated by activators like this compound, provides a versatile platform for introducing modifications into the phosphate backbone of oligonucleotides. umich.edu Once the H-phosphonate diester linkage is formed, it can be converted to various analogues through different chemical transformations. umich.edu For instance, oxidation of the H-phosphonate diester in the presence of amines leads to the formation of phosphoramidate (B1195095) analogues. google.com
This compound has also been employed in the synthesis of other oligonucleotide analogues, such as those substituted in the sugar portion. rsc.org For example, it has been used to polymerize 5'-thiouridine-2'(3') phosphate to yield oligo-5'-thiouridylic acids. rsc.org Furthermore, it is a key reagent in the preparation of H-phosphonothioate diesters, which are precursors for phosphorothioates and phosphorodithioates, by acting as a suitable coupling agent that is unreactive towards the P-H bond in the starting H-phosphonothioate. tandfonline.comtandfonline.com
The use of this compound in this context allows for the creation of a diverse range of oligonucleotide analogues with tailored properties, including increased stability against nucleases and enhanced cellular uptake. google.com
Synthesis of Various Organophosphorus Derivatives
This compound is a key precursor for a wide array of organophosphorus derivatives due to its reactivity as a phosphorylating agent. cymitquimica.comcymitquimica.com It is utilized in the synthesis of compounds with applications ranging from flame retardants to intermediates in pharmaceutical and peptide synthesis. enamine.netvulcanchem.comgoogle.com
Preparation of Phosphonates
This compound serves as a reagent in the synthesis of phosphonates. cymitquimica.comsmolecule.com It can be used as a phosphonating agent for the preparation of various phosphonic acids. smolecule.com The general strategy involves the reaction of this compound with an appropriate nucleophile. It is also a starting material for the synthesis of biphosphonate flame retardants like neopentylglycol bis(diphenyl phosphate) (NDP) and bisphenol A bis(diphenyl phosphate) (BDP). google.com The synthesis of poly(alkylene H-phosphonate)s can be achieved through the polycondensation of diphenyl H-phosphonate with diols, a process that avoids side reactions common with other reagents. acs.org These polymeric phosphonates are precursors to poly(alkylene phosphate)s, which mimic the backbones of nucleic acids. acs.org
Synthesis of α-Substituted β-Lactams, Anhydrides, Esters, and Thioesters
This compound is a versatile reagent for the synthesis of several important classes of organic compounds. cymitquimica.comvulcanchem.com
α-Substituted β-Lactams: It is employed in the synthesis of α-substituted β-lactams, which are core structures in many antibiotic drugs. cymitquimica.comenamine.netvulcanchem.com
Anhydrides: this compound facilitates the formation of anhydrides from carboxylic acids. cymitquimica.comvulcanchem.com This reaction proceeds through a mixed anhydride intermediate. tandfonline.com For example, it has been used to couple carboxylic acid-terminated prepolymers to create poly(ester-anhydride)s. tandfonline.com
Esters and Thioesters: The reagent is also used for the synthesis of esters and thioesters from the corresponding carboxylic acids. cymitquimica.comvulcanchem.com The reaction mechanism involves the activation of the carboxylic acid by forming a mixed diphenylphosphine (B32561) anhydride. highfine.com
Table 1: Synthesis of Various Compounds using this compound
| Compound Class | Reactant(s) | Key Intermediate | Reference(s) |
|---|---|---|---|
| α-Substituted β-Lactams | Imine and ketene (B1206846) precursors | - | cymitquimica.comenamine.netvulcanchem.com |
| Anhydrides | Carboxylic acids | Mixed anhydride | cymitquimica.comvulcanchem.comtandfonline.com |
| Esters | Carboxylic acids and alcohols | Mixed diphenylphosphine anhydride | cymitquimica.comvulcanchem.comhighfine.com |
| Thioesters | Carboxylic acids and thiols | Mixed diphenylphosphine anhydride | cymitquimica.comvulcanchem.comhighfine.com |
Conversion of Aldoximes to Nitriles
This compound is an effective reagent for the dehydration of aldoximes to produce nitriles. cymitquimica.comenamine.netvulcanchem.comsmolecule.com This transformation is a useful method for nitrile synthesis under relatively mild conditions. The reaction likely proceeds through a phosphate ester intermediate which then undergoes elimination to form the nitrile.
Synthesis of Enol and Ketene Acetal (B89532) Phosphates
This compound is widely used in the preparation of enol phosphates and ketene acetal phosphates, which are valuable intermediates in organic synthesis, particularly for carbon-carbon bond formation. enamine.netvulcanchem.com
Enol Phosphates: These are typically synthesized by reacting the enolate of a ketone or an S-ester with this compound. thieme-connect.deoup.com The enolate can be generated by treating the carbonyl compound with a strong base like lithium diisopropylamide (LDA). oup.com Enol phosphates are precursors for various transformations, including cross-coupling reactions. enamine.netvulcanchem.com
Ketene Acetal Phosphates: The synthesis of ketene acetal phosphates involves the reaction of lactone enolates with this compound. acs.org For example, Nicolaou's conditions, which employ this compound in the presence of potassium hexamethyldisilazide (KHMDS), have been used for this purpose, although optimization of reaction conditions is sometimes necessary to achieve high yields. acs.orgresearchgate.net
Formation of Phosphoramidate Derivatives
This compound is widely employed in the synthesis of phosphoramidates, a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond. acgpubs.org These derivatives are of significant interest due to their prevalence in biologically active compounds and their applications as ligands in asymmetric synthesis. acgpubs.org
The synthesis of phosphoramidates via this compound typically involves a nucleophilic substitution reaction where an amine attacks the electrophilic phosphorus center of this compound, displacing the chloride ion. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. acgpubs.orgscholarsresearchlibrary.com For instance, novel heterocyclic phosphoramidates have been synthesized by reacting 2-substituted benzimidazoles with this compound in the presence of potassium hydroxide. tandfonline.com The reaction conditions, such as the choice of solvent and the presence of an inert atmosphere, can significantly influence the yield of the desired phosphoramidate. tandfonline.com
Researchers have developed various protocols to optimize the formation of phosphoramidates. One approach involves a two-step synthesis where an intermediate is formed by reacting an amine with this compound, which is then further reacted with another nucleophile. scholarsresearchlibrary.com Another efficient method utilizes 1,4-dimethylpiperazine (DMP) as a base to catalyze the P-N bond formation between this compound and various primary or secondary amines in THF. acgpubs.org This method has been shown to produce diphenyl substituted aryl phosphoramidates in high yields. acgpubs.org
Furthermore, this compound has been used to create more complex phosphoramidate structures, such as those containing urea (B33335) or thiourea (B124793) moieties. scholarsresearchlibrary.com It has also been instrumental in the synthesis of diphenyl N-substituted carbamimidoyl phosphoramidate derivatives, which have shown potential antiviral and antimicrobial activities. researchgate.net The versatility of this compound allows for the synthesis of a wide array of phosphoramidate derivatives with diverse functionalities and potential applications. acgpubs.orgscholarsresearchlibrary.comtandfonline.comresearchgate.net
Table 1: Examples of Phosphoramidate Synthesis using this compound
| Amine Reactant | Base/Catalyst | Product Type | Reference |
| 2-Substituted Benzimidazoles | Potassium Hydroxide | Heterocyclic Phosphoramidates | tandfonline.com |
| 4-Aminoaniline / Dapsone | Triethylamine (TEA) | Urea/Thiourea Derivatives of Diphenylphosphoramidate | scholarsresearchlibrary.com |
| Cyanamide | 1,4-Dimethylpiperazine | Diphenyl Cyanophosphoramidate (Intermediate) | researchgate.net |
| Primary/Secondary Amines | 1,4-Dimethylpiperazine (DMP) | Diphenyl Substituted Aryl Phosphoramidates | acgpubs.org |
| 1,3-Phenylenedimethanamine | - | Symmetric and Nonsymmetric Benzyl-bisphosphoramidate Derivatives | ingentaconnect.comresearchgate.net |
Synthesis of Phosphonylated Derivatives
This compound serves as a key phosphonylating agent, enabling the introduction of a diphenyl phosphonate (B1237965) group onto various substrates. 20.210.105chemimpex.com This process is crucial for synthesizing phosphonylated derivatives, which are compounds containing a phosphorus-carbon (P-C) bond and are important in medicinal chemistry and materials science. 20.210.105chemimpex.com
One notable application is the phosphonylation of lithio-functionalized poly[aryloxyphosphazenes]. 20.210.105acs.org In this reaction, this compound is added to a solution of the lithiated polymer, resulting in the formation of diphenyl phosphonate ester groups attached to the polymer backbone. 20.210.105 Subsequent hydrolysis and acidification can then convert these ester groups into phenylphosphonic acid groups, yielding functionalized polymers with potential applications as proton-conducting membranes in fuel cells. 20.210.105acs.orguns.ac.id The reaction conditions, such as the rate of addition of this compound, can be critical to obtaining soluble, functionalized polymers. 20.210.105
The phosphonylation process using this compound is not limited to polymers. It is a general method for creating phosphonate esters from various organic molecules containing a reactive site suitable for nucleophilic attack on the phosphorus atom. chemimpex.com These phosphonate esters are valuable intermediates in the synthesis of a wide range of biologically active compounds. chemimpex.com
Table 2: Phosphonylation Reaction Example
| Substrate | Reagent | Product | Application | Reference |
| Lithio-functionalized poly[aryloxyphosphazenes] | This compound | Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] | Proton-conducting membranes for fuel cells | 20.210.105acs.orguns.ac.id |
Polymer Chemistry Applications
This compound plays a significant role in various aspects of polymer chemistry, from controlling polymerization reactions to being a key component in the synthesis of high-performance polymers.
As a "Short-Stop" Reagent in Ring-Opening Polymerizations
In the study of anionic ring-opening polymerization (AROP), understanding the reaction mechanism and the structure of the active chain end is crucial. This compound can be utilized as a "short-stop" reagent to terminate the polymerization process. mdpi.comresearchgate.net By reacting with the active anionic chain end, it effectively caps (B75204) the growing polymer chain. mdpi.com
This technique is particularly useful for determining the preferred pathway in the ring-opening of unsymmetrical monomers. mdpi.comresearchgate.net For example, in the AROP of lactones, there are two possible routes for the nucleophilic attack. By quenching the polymerization with this compound, the resulting end-group can be analyzed, often by ³¹P NMR spectroscopy, to identify the structure of the propagating species and thus elucidate the reaction mechanism. mdpi.comresearchgate.net This method provides valuable insights into the fundamental aspects of polymerization processes. mdpi.com
Functionalization of Poly[aryloxyphosphazenes]
This compound is a key reagent for the functionalization of poly[aryloxyphosphazenes]. 20.210.105acs.orguns.ac.id These inorganic-organic hybrid polymers possess a backbone of alternating phosphorus and nitrogen atoms, which imparts properties like flame retardancy and thermal stability. uns.ac.idfaa.gov By introducing functional groups onto the aryloxy side chains, the properties of these polymers can be tailored for specific applications. 20.210.105acs.org
A common strategy involves the lithiation of a bromophenoxy-functionalized poly[aryloxyphosphazene], followed by reaction with this compound. 20.210.105 This introduces a diphenyl phosphonate ester group onto the polymer. 20.210.105 This ester can then be hydrolyzed and acidified to yield a phenylphosphonic acid functionalized polymer. 20.210.105acs.org These functionalized polymers are being investigated for their potential use as proton-conducting membranes in fuel cells. 20.210.105acs.orguns.ac.id The phosphorylation of poly[aryloxyphosphazenes] with this compound has been shown to be an effective method for creating these advanced materials. 20.210.105faa.gov
Polycondensation Reactions for Aromatic Polyesters and Polyesteramides
This compound is a highly effective condensing agent for the direct polycondensation of dicarboxylic acids and bisphenols or hydroxybenzoic acids to produce aromatic polyesters. chemicalbook.comguidechem.comresearchgate.net This method, often carried out in a pyridine solution, provides an alternative to traditional methods that may require the synthesis of more reactive monomers like acid chlorides. researchgate.netjacsdirectory.com The use of this compound can lead to the formation of high-molecular-weight aromatic polyesters under relatively mild conditions. researchgate.net The reaction mechanism involves the in-situ formation of a reactive intermediate from the carboxylic acid and this compound, which then reacts with the hydroxyl group of the bisphenol or hydroxybenzoic acid. The efficiency of this polycondensation can be further enhanced by the addition of lithium halides, such as lithium bromide. researchgate.net
Similarly, this compound is utilized in the synthesis of aromatic polyesteramides. chemicalbook.comguidechem.com By employing a stepwise copolycondensation of bisphenols and aromatic diamines with an aromatic dicarboxylic acid in the presence of this compound and pyridine, soluble aromatic polyesteramides can be prepared. jacsdirectory.com This direct polycondensation technique has also been applied to synthesize poly(ester-amides) from a diamine, a diol, and a diacid. jacsdirectory.comresearchgate.net This approach avoids the need for preparing acid chlorides and often results in high polymer yields. jacsdirectory.com
Table 3: Polycondensation Reactions using this compound
| Monomers | Polymer Type | Key Features | Reference(s) |
| Dicarboxylic acids and bisphenols/hydroxybenzoic acids | Aromatic Polyesters | Direct polycondensation, can be improved with lithium halides | chemicalbook.comguidechem.comresearchgate.netscirp.org |
| Bisphenols, aromatic diamines, and aromatic dicarboxylic acids | Aromatic Polyesteramides | Stepwise copolycondensation, yields soluble polymers | jacsdirectory.com |
| Diamine, diol, and diacid | Poly(ester-amides) | Direct polycondensation, avoids preparation of acid chlorides | jacsdirectory.comresearchgate.net |
Spectroscopic and Computational Studies of Diphenyl Chlorophosphate
Vibrational Spectroscopy Analysis (IR, Raman)
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for analyzing the vibrational modes of a molecule. edinst.comamericanpharmaceuticalreview.com While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy involves the inelastic scattering of light from molecular vibrations that result in a change in the molecule's polarizability. edinst.com
The vibrational spectra of diphenyl chlorophosphate have been analyzed, and its fundamental vibrational modes have been assigned. researchgate.net Density functional theory (DFT) calculations have been instrumental in these assignments. researchgate.netresearchgate.net For instance, the most intense IR band at 843 cm⁻¹ is attributed to the out-of-plane C-H fundamental vibration. jkps.or.kr In contrast, the Raman spectrum shows its most intense line at 999 cm⁻¹, which involves ring puckering and SiH₂ bending vibrations in analogous diphenyl compounds. jkps.or.kr The stretching vibrations of the phosphate (B84403) group are key features. The frequencies of the ν(P=O), ν(P-O), and ν(P-Cl) stretching vibrations are sensitive to the molecule's conformation. researchgate.net
A detailed assignment of some of the fundamental vibrations of this compound is presented in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |
| P=O stretch | 1307 | 1307 | - | ν(P=O) |
| P-O-C stretch | 1163 | 1163 | - | ν(P-O-C) |
| P-Cl stretch | 860 | 860 | - | ν(P-Cl) |
| C-H out-of-plane bend | - | 843 | - | γ(C-H) |
| Ring puckering/SiH₂ bend | - | - | 999 | - |
Table based on data from various spectroscopic studies. jkps.or.krresearchgate.net
Computational chemistry, particularly DFT, plays a crucial role in predicting and interpreting the vibrational spectra of molecules like this compound. numberanalytics.com The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and the basis set. researchgate.netorientjchem.org
Studies have shown that for organophosphates, the choice of the functional is critical. For example, the non-empirical functional PBE0 provides good agreement between calculated and experimental vibrational spectra for both middle and large basis sets. researchgate.netresearchgate.net In contrast, the widely used semi-empirical functional B3LYP can lead to significant deviations from experimental values for the stretching vibrations of the phosphate group. researchgate.net
The number of polarization functions on heavy atoms has been identified as a key factor for the accurate calculation of vibrational frequencies in organophosphates. researchgate.net Furthermore, for a complete and accurate assignment of the fundamental modes, it is important to consider all stable rotamers (conformers) of the molecule, as vibrational frequencies like ν(P-O) and ν(P-Cl) are conformation-dependent. researchgate.netresearchgate.net The geometry of the molecule is typically optimized first, followed by a frequency calculation to predict the vibrational frequencies and their corresponding IR and Raman intensities. numberanalytics.com
Assignment of Fundamental Modes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of organophosphorus compounds. researchgate.netingentaconnect.com Both ³¹P and ¹H NMR are commonly employed.
³¹P NMR spectroscopy is particularly powerful for studying reactions involving phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. researchgate.net It provides direct insight into the chemical environment of the phosphorus atom.
In mechanistic studies, ³¹P NMR is used to identify and track the formation of intermediates. For example, in phosphorylation reactions, the interaction of this compound with pyridine (B92270) was shown to form a diorganyl phosphoropyridinium intermediate, which could be observed by ³¹P NMR. tandfonline.com Similarly, in the synthesis of phosphotriesters, ³¹P NMR helps in monitoring the reaction progress and identifying key intermediates like carboxylic-phosphoric mixed anhydrides. rsc.org For instance, a study on the oxidative condensation of a thymidine (B127349) 3′-H-phosphonate derivative utilized ³¹P NMR to identify an S-(2-pyridyl) phosphorothioate (B77711) diester derivative as an initial intermediate. semanticscholar.org
³¹P NMR is also extensively used in polymer chemistry to characterize polyphosphoesters and poly[aryloxyphosphazenes]. 20.210.105semanticscholar.orgnih.gov For instance, in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], ³¹P NMR was used to characterize the phosphonated polymers. 20.210.105 The spectra revealed distinct peaks for the polymer backbone and the newly introduced diphenyl ester groups. 20.210.105 The chemical shifts in ³¹P NMR can be tuned by changing the substituents on the phosphorus atom, allowing for the differentiation of various phosphorus environments within a polymer. nih.gov
| Application | ³¹P NMR Chemical Shift (δ, ppm) | Observed Species/Intermediate |
| Phosphorylation of lithiated polymers | 12.2 | Diphenyl ester group (-OPhP(O)(OPh)₂) |
| Phosphorylation of lithiated polymers | 27.8 | (-OPh)₂P(O)(OPh) |
| Model reaction with 4-bromoanisole | 13.0 | Diphenyl phosphonate (B1237965) ester |
| Model reaction with 4-bromoanisole | 29.9 | Second phosphonate ester species |
| Formation of phenyl ester of diphenylphosphinic chloride | 28.4 | Phenyl ester of diphenylphosphinic chloride |
| Phosphorylation of α-chymotrypsin | -2.1 | Monophenylphosphoryl-α-chymotrypsin |
Table compiled from data on mechanistic and polymer studies. researchgate.net20.210.105
Both ¹H and ³¹P NMR are fundamental in the complete structural characterization of this compound and its derivatives. ingentaconnect.com In the ¹H NMR spectrum of a diphenyl phosphorylated cardol, the signals for the aromatic protons of the diphenyl group were observed, confirming the incorporation of the diphenyl phosphate moiety. researchgate.net The chemical shifts in ¹H NMR for aromatic protons typically appear in the range of δ 7.0–7.5 ppm.
³¹P NMR provides a characteristic chemical shift for the phosphorus nucleus in this compound and its derivatives. For example, a ³¹P NMR signal at -18.60 ppm was reported for a chiral phosphotriester synthesized using this compound. scispace.com The chemical shift is sensitive to the electronic and steric environment of the phosphorus atom.
³¹P NMR Spectroscopy in Mechanistic Studies and Polymer Analysis
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nist.govnih.gov The NIST WebBook provides mass spectrum data for this compound (electron ionization). nist.gov
In the analysis of this compound and its reaction products, MS is used for confirmation of the molecular structure. For instance, in a model reaction to understand side reactions in polymer phosphonation, APCI mass spectrometry confirmed the formation of the phenyl ester of diphenylphosphinic chloride with a clear [MH]⁺ peak at m/z 295. 20.210.105 Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is also a sensitive method for detecting metabolites of organophosphate compounds, like diphenyl phosphate (DPP), in biological samples. researchgate.netnih.gov
Theoretical Calculations and Conformational Analysis
The structural and energetic properties of this compound have been investigated through theoretical and computational methods. These studies provide insight into the molecule's stable conformations and the electronic landscape that governs its reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed to model the geometry and electronic properties of this compound. Calculations have been performed using various functionals and basis sets to understand their influence on the accuracy of the results. researchgate.net For instance, the B3LYP/6-311+G(d,p) level of theory has been utilized to determine the geometries and Natural Bond Order (NBO) charges of the molecule in the gas phase. researchgate.netkoreascience.kr
One study compared the performance of different functionals and found that the non-empirical PBE0 functional, combined with both medium and large basis sets, provided a good agreement between calculated and experimental vibrational spectra. researchgate.netresearchgate.net In contrast, the widely used semi-empirical B3LYP functional resulted in calculated frequencies for the phosphate group's stretching vibrations that deviated significantly from experimental values, regardless of the basis set used. researchgate.net The number of polarization functions on heavy atoms was identified as a critical factor for the accurate calculation of vibrational frequencies in organophosphates. researchgate.net
NBO analysis provides a measure of the electron distribution within the molecule. Calculations at the B3LYP/6-311+G(d,p) level determined the NBO charge on the central phosphorus atom to be +2.230. researchgate.net This positive charge is consistent with the inductive effects of the electronegative oxygen and chlorine atoms bonded to it. researchgate.net This high degree of positive charge on the phosphorus atom is a key factor in the molecule's electrophilic nature.
| Computational Method | Calculated Property | Value | Source |
|---|---|---|---|
| B3LYP/6-311+G(d,p) | NBO Charge on Phosphorus (P) | +2.230 | researchgate.net |
Conformer Structures and Energy Barriers
The potential for rotational isomerism around the P-O bonds in organophosphates is a well-established phenomenon. researchgate.net In this compound, rotation of the two phenyl substituents around the P-O-C bonds leads to several possible stable conformations (rotamers). researchgate.net
Computational studies have analyzed the conformational landscape of this compound to identify these stable structures. researchgate.net The structures of nine distinct conformers have been proposed, arising from different orientations of the phenyl groups. These orientations are typically described by the dihedral angles around the P-O bonds. researchgate.net The conformers include structures with syn-clinal (sc) and anti-periplanar (ap) arrangements. researchgate.net
While detailed energy barriers for the interconversion of all conformers of this compound are not extensively reported in the available literature, the existence of these multiple stable rotamers is crucial for a complete assignment of its fundamental vibrational modes. researchgate.net The vibrational frequencies associated with the phosphate group (νP=O, νP–O, νP–Cl) have been shown to be dependent on the specific conformation of the molecule. researchgate.netresearchgate.net Therefore, theoretical infrared spectra are often simulated by combining the calculated spectra of individual stable conformers, weighted by their expected populations, to achieve better agreement with experimental spectra. researchgate.net
| Compound Name |
|---|
| This compound |
| Chlorine |
| Oxygen |
Research on Biochemical and Biological Interactions
Protein Modification and Enzyme Phosphorylation
Diphenyl chlorophosphate serves as a phosphorylating agent, introducing a diphenyl phosphate (B84403) group to proteins, which can significantly alter their biochemical and biophysical properties.
Research utilizing 31P Nuclear Magnetic Resonance (NMR) spectroscopy has demonstrated the phosphorylation of the enzyme α-chymotrypsin by this compound. nih.govosti.govosti.govresearchgate.net This reaction results in the formation of monophenylphosphoryl-α-chymotrypsin (α-MPPCT). nih.govosti.govosti.gov The 31P NMR spectrum of α-MPPCT shows a single signal at approximately -2.1 ppm at a pH of 7. nih.govosti.govosti.govresearchgate.net
Interestingly, unlike other phosphorylated derivatives of α-chymotrypsin, the spectrum of α-MPPCT does not exhibit changes with variations in pH, incubation time, or concentration. nih.govosti.govosti.gov This stability suggests a specific and stable modification of the enzyme.
Table 1: 31P NMR Data for Phosphorylated α-Chymotrypsin Derivatives
| Derivative | Reagent | 31P NMR Signal (ppm) | Conditions | Reference |
|---|---|---|---|---|
| Monophenylphosphoryl-α-chymotrypsin (α-MPPCT) | This compound | -2.1 | pH 7 | nih.gov |
| Diisopropylphosphoryl-α-chymotrypsin (α-DIPCT) | Diisopropylfluorophosphate | ~0.0 | pH 4 | nih.gov |
The phosphorylation of enzymes by reagents like this compound can lead to conformational changes that affect their stability and function. nih.gov The comparison of 31P chemical shifts between native and denatured phosphorylated forms of α-chymotrypsin indicates that conformational changes around the P-O ester bonds are at least partially responsible for the observed differences in chemical shifts. nih.gov Such modifications can inactivate enzymes by blocking the active site, as is the case with serine proteases where the catalytic serine residue is targeted. stanford.edutum.de
Phosphorylation of Alpha-Chymotrypsin
Interaction with Receptor Molecules and Inhibition of Activity
This compound has been shown to interact with receptor molecules, leading to the inhibition of their activity. biosynth.com While the precise mechanisms are often complex and depend on the specific receptor, the reactivity of the chlorophosphate group allows for covalent modification of receptor sites, particularly those containing nucleophilic residues like serine or tyrosine. This interaction can block the natural ligand from binding or can induce a conformational change that renders the receptor inactive. msdmanuals.comuomustansiriyah.edu.iq The ability of a molecule to bind to a receptor is determined by its chemical structure, which dictates its affinity and intrinsic activity. msdmanuals.com
Development of Pharmaceutical Intermediates
The reactivity of this compound makes it a valuable reagent in the synthesis of complex pharmaceutical compounds. biosynth.com
A key application of this compound is the activation of hydroxyl groups in the synthesis of various molecules, including carbohydrates and nucleoside analogues. mdpi.comsemanticscholar.orgeurofinsus.comresearchgate.net It is used as a phosphorylating agent for alcohols and phenols. researchgate.net For instance, it can be used to convert the anomeric hydroxyl group of a sugar into a phosphate ester. mdpi.comresearchgate.net This phosphate group can then act as a leaving group in subsequent nucleophilic substitution reactions, allowing for the stereoselective formation of glycosidic bonds. However, in some cases, such as the phosphorylation of certain heptopyranose hemiacetals, this compound has been reported to provide low selectivity. mdpi.com
The activation of hydroxyl groups is a critical step in the "ProTide" prodrug strategy, where biologically active nucleoside monophosphates are masked to improve their cellular uptake and stability. researchgate.netnih.govacs.org this compound can be employed in the synthesis of the phosphoroamidate moiety that is central to this approach. cardiff.ac.ukrsc.org
The ProTide technology, which utilizes phosphoroamidate chemistry, has been successfully applied in the development of the antiviral drug Sofosbuvir. cardiff.ac.ukrsc.org The synthesis of Sofosbuvir and its analogs involves the stereoselective formation of a phosphoroamidate prodrug of a nucleoside. nih.govcardiff.ac.ukrsc.org this compound is a reagent that can be used in the key phosphorylation step to create the necessary phosphoroamidate intermediate. cardiff.ac.ukrsc.org The chirality at the phosphorus center is crucial for the biological activity of these prodrugs, making the stereoselectivity of the phosphorylation reaction a critical aspect of the synthesis. rsc.org
Synthesis of Sofosbuvir Analogs
Antimicrobial and Antiviral Agent Development
This compound serves as a versatile building block in the creation of novel compounds with potential antimicrobial and antiviral properties. Its ability to act as a phosphorylating agent allows for the introduction of a diphenyl phosphate group into various molecular scaffolds, which can lead to new therapeutic agents.
Researchers have successfully synthesized new urea (B33335) and thiourea (B124793) derivatives containing a diphenyl phosphate moiety and evaluated their antibacterial capabilities. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com The synthesis is typically a two-step process where an amino-containing compound, such as 4-aminoaniline or dapsone, is first reacted with this compound. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com The resulting intermediate is then treated with different aromatic isocyanates or isothiocyanates to produce the final urea or thiourea derivatives. scholarsresearchlibrary.comresearchgate.net
These synthesized compounds have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. scholarsresearchlibrary.comresearchgate.net Sulfonamides, a well-known class of antibacterial drugs, have also been modified with this compound to create new derivatives. nih.govmdpi.comrsc.orgahievran.edu.tr The incorporation of the diphenyl phosphate group into these structures has been shown to be a key factor in their enhanced antibacterial effects. scholarsresearchlibrary.com
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound Type | Bacterial Strains Tested | Activity Noted |
| Urea/Thiourea Derivatives of Diphenylphosphoramidate | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good antibacterial activity observed. |
| Sulfonamide-based Derivatives | Gram-positive and Gram-negative bacteria | Enhanced antibacterial properties. |
This compound is also utilized in the synthesis of potential antiviral drugs, particularly in the development of pronucleotides. frontiersin.org Pronucleotides are modified versions of nucleotides designed to overcome the challenges of delivering phosphorylated drugs into cells. This compound can be used as a condensing agent in the synthesis of these compounds. frontiersin.orggoogle.com
For example, it has been employed in the synthesis of phosphoramidate (B1195095) derivatives of nucleoside analogues like 3′-azido-3′-deoxythymidine (AZT), a well-known anti-HIV drug. frontiersin.orggoogle.com In these synthetic schemes, this compound facilitates the formation of a phosphoramidate bond, linking a phosphate group to an amino-containing molecule. frontiersin.org The resulting diaryl pronucleotides have shown promising anti-HIV activity, sometimes with lower toxicity compared to the parent nucleoside. frontiersin.org The diphenyl phosphate group in these molecules can be cleaved by cellular enzymes to release the active, phosphorylated form of the drug, which can then inhibit viral enzymes like reverse transcriptase. frontiersin.orgjmb.or.kr
Advanced Research Directions and Future Perspectives
Novel Catalytic Systems for DPCP Reactions
The development of innovative catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of reactions involving diphenyl chlorophosphate. Research is moving beyond traditional methods toward more sophisticated and sustainable catalytic approaches.
One area of development focuses on the synthesis of DPCP itself. Novel methods aim to replace harsher traditional reagents like phosphorus oxychloride and Lewis acids. A patented method describes the synthesis of DPCP from diphenyl phosphate (B84403) and bis(trichloromethyl) carbonate, utilizing organic amine catalysts such as N,N-dimethylformamide (DMF). google.comwipo.int This approach offers milder reaction conditions and simplifies post-reaction processing. google.com Other organic amines like triethylamine (B128534), pyridine (B92270), and imidazole (B134444) have also been explored as catalysts in this context. google.com Another innovative strategy involves using a catalyst that forms a stable, reversible complex with phosphorus oxychloride. google.com This protects the chlorine atoms during the reaction, inhibiting the formation of byproducts like triphenyl phosphate and thereby increasing the yield of the desired DPCP. google.com
For reactions using DPCP, Lewis acid catalysis remains relevant, with catalysts like titanium(IV) t-butoxide (Ti(t-BuO)4) being identified as effective for phosphorylations. beilstein-journals.org A significant leap towards sustainable chemistry is the exploration of mechanochemistry. The dechlorination of DPCP has been successfully achieved using mechanochemical activation in a ball mill, demonstrating a solvent-free reaction pathway. researchgate.net Furthermore, the concept of recyclable catalysts is gaining traction. For instance, diphenyl phosphate creatine (B1669601) immobilized on magnetite nanoparticles has been developed as a highly efficient and reusable catalyst for reactions like the aza-Michael addition, showcasing a potential direction for future catalytic systems involving phosphate reagents. researchgate.net
Table 1: Examples of Catalytic Systems in DPCP-Related Reactions
| Catalyst System | Reaction Type | Key Advantages |
|---|---|---|
| Organic Amines (e.g., DMF, Pyridine) | DPCP Synthesis | Milder conditions, simplified processing. google.com |
| Complex-forming Catalysts | DPCP Synthesis | Inhibition of byproducts, increased yield. google.com |
| Titanium(IV) t-butoxide | Phosphorylation | Effective Lewis acid catalysis. beilstein-journals.org |
| Mechanochemical Activation (Ball Mill) | Dechlorination | Solvent-free, sustainable. researchgate.net |
Chemoselective Transformations
Chemoselectivity—the ability to react with one functional group in the presence of others—is a cornerstone of modern synthetic chemistry. This compound is a key reagent in several transformations where high chemoselectivity is paramount.
A notable example is its use in the total synthesis of complex natural products. In the synthesis of psammaplysin A, DPCP is used to convert a lactone into a ketene (B1206846) acetal (B89532) phosphate. nih.govrsc.org This reaction proceeds by reacting the enolate of the lactone, formed by a strong base like potassium hexamethyldisilazide (KHMDS), with DPCP, selectively forming the phosphate at the oxygen atom without affecting other sensitive functionalities in the molecule. nih.govrsc.org
The order of reagent addition and the choice of reaction partners can dictate the outcome, highlighting the reagent's role in controlled, selective transformations. In reactions involving substrates with multiple nucleophilic sites, such as both a phenol (B47542) and an alcohol, the Atherton-Todd reaction with a chlorophosphate selectively engages the more nucleophilic phenol function. beilstein-journals.org Further demonstrating its utility in selective modifications, DPCP can be used for the in situ generation of aryl nucleoside H-phosphonates. These intermediates then react chemoselectively with amines to yield nucleoside phosphonamidates, avoiding side reactions with other parts of the nucleoside. man.poznan.pl However, achieving chemoselectivity can be challenging. For instance, the reduction of a ketene acetal phosphate, formed from DPCP, required careful selection of the reducing agent to avoid unwanted reduction of an ester moiety elsewhere in the molecule. nih.gov
Integration in Flow Chemistry and Automation
The integration of chemical processes into continuous flow systems represents a paradigm shift toward safer, more efficient, and scalable manufacturing. rsc.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly advantageous for highly exothermic or rapid reactions involving reagents like DPCP. mdpi.comvapourtec.com
Research has demonstrated the successful translation of multi-step batch sequences involving related chlorophosphites into fully continuous, or "concatenated," flow syntheses. acs.org This approach minimizes manual handling, reduces waste, and allows for the production of materials on demand. The automation of flow chemistry setups further enhances these benefits, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery and materials science. vapourtec.com
While the potential is significant, challenges remain. In one study aiming to synthesize phosphates via a phospha-Brook rearrangement in a continuous stirred tank reactor (CSTR), the diphenyl-substituted phosphonate (B1237965) failed to rearrange under the optimized flow conditions, whereas other alkyl derivatives reacted successfully. mdpi.com This indicates that direct translation from batch to flow is not always straightforward and requires specific optimization for each substrate. The future of advanced chemical manufacturing will likely see the increased use of fully automated, smart flow systems that incorporate process analytical technology (PAT) for real-time monitoring and control, ensuring consistent quality and efficiency in the synthesis of DPCP-derived products. rsc.org
Development of New Reagents Based on DPCP Derivatives (e.g., Diphenyl Phosphorazidate)
One of the most significant contributions of this compound to synthetic chemistry is its role as a precursor to other powerful reagents. The most prominent of these is diphenyl phosphorazidate (DPPA), a versatile and widely used compound in organic synthesis. rsc.org
DPPA is readily and safely prepared by the reaction of this compound with sodium azide (B81097) in a solvent like acetone. orgsyn.orgthieme-connect.com Unlike many other azidating agents, DPPA is a stable, non-explosive liquid that can be stored for long periods, making it a practical and safer alternative. orgsyn.org
The synthetic utility of DPPA is remarkably broad, stemming from its ability to function in multiple reactive modes, including as an azide anion equivalent, an electrophile, a nitrene source, and a 1,3-dipole. rsc.org This versatility has led to its application in a vast array of chemical transformations.
Table 2: Key Applications of Diphenyl Phosphorazidate (DPPA)
| Application | Description |
|---|---|
| Modified Curtius Reaction | Converts carboxylic acids to isocyanates and subsequently to urethanes or amines, often with high stereochemical retention. thieme-connect.comenamine.net |
| Peptide Synthesis | Acts as a coupling reagent that facilitates amide bond formation with minimal racemization. orgsyn.org |
| Azide Synthesis | Enables the stereospecific conversion of alcohols to azides via a Mitsunobu-type reaction. thieme-connect.comenamine.net |
| C-Acylation | Used for the C-acylation of active methylene (B1212753) compounds. orgsyn.org |
| Phosphorylation | Can be used to phosphorylate alcohols and amines. orgsyn.org |
The development of DPPA from DPCP exemplifies how a fundamental reagent can be leveraged to create new tools that solve long-standing synthetic challenges, from peptide chemistry to the synthesis of complex heterocyclic systems. rsc.orgwikipedia.org
Computational Modeling for Reaction Prediction and Optimization
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, providing insights that are often difficult to obtain through experimentation alone. For reactions involving this compound and its derivatives, computational modeling offers a powerful approach to optimization and discovery.
Density Functional Theory (DFT) is frequently used to model reaction pathways and transition states. For example, DFT calculations have been employed to investigate the geometries, electronic properties (such as the HOMO-LUMO gap), and polarity of DPCP derivatives, providing a quantitative measure of their expected reactivity. In studies of related phosphoryl and thiophosphoryl chlorides, ab initio and MO theoretical calculations have been used to elucidate the mechanisms of nucleophilic substitution at the phosphorus center, helping to distinguish between concerted SN2-type mechanisms and stepwise pathways, as well as predicting whether the nucleophile will attack from the front or back side. dtic.milacs.org
Computational modeling also extends to more complex systems. The Discrete Element Method has been used to simulate the mechanochemical dechlorination of DPCP, providing a correlation between the physical parameters of the ball mill (e.g., impact energy) and the observed reaction rate. researchgate.net These predictive models allow for the rational design of experiments and the optimization of reaction conditions without the need for extensive empirical screening, ultimately accelerating the development of new synthetic methods.
Q & A
Basic Research Questions
Q. What are the critical physical properties and safety considerations when handling diphenyl chlorophosphate (DCP) in laboratory settings?
- Answer : DCP (C₁₂H₁₀ClO₃P, MW 268.63) has a boiling point of 314–316°C, density of 1.296 g/cm³, and flashpoint >112°C . It is classified as a corrosive substance (Risk Phrase R34: Causes burns) and requires handling in well-ventilated areas with PPE (gloves, goggles). Storage should avoid moisture, as hydrolysis can generate toxic byproducts. Safety protocols include neutralization of spills with sodium bicarbonate .
Q. How is DCP employed as an activating agent in esterification or condensation reactions?
- Answer : DCP activates carboxylic acids or hydroxyl groups by forming reactive intermediates (e.g., acyloxyphosphonium salts). For example, in polycondensation, DCP reacts with carboxylic acids in the presence of bases like triethylamine or pyridine, enabling ester bond formation. This method is used to synthesize poly(ester-amide)s and drug intermediates (e.g., diphenylmethyl esters) . Typical conditions include DMF or pyridine as solvents at room temperature to reflux .
Advanced Research Questions
Q. What methodological approaches optimize polycondensation reactions using DCP?
- Answer : Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity by stabilizing intermediates .
- Stoichiometry : A 1:1 molar ratio of DCP to carboxylic acid ensures complete activation. Excess DCP may lead to side reactions.
- Temperature : Reflux conditions (e.g., 80–120°C) accelerate reaction rates but require monitoring to prevent decomposition .
- Workup : Precipitation in methanol removes unreacted DCP and byproducts . Higashi et al. achieved high-molecular-weight polyesters by optimizing these parameters .
Q. How does DCP participate in the Atherton–Todd reaction, and what intermediates are involved?
- Answer : In the Atherton–Todd reaction, DCP reacts with amines or alcohols via nucleophilic substitution. The proposed mechanism involves a chlorophosphate intermediate (R-O-POCl₂), which reacts with nucleophiles (e.g., amines) to form phosphoramidates. Competitive hydrolysis with water or ethanol can occur, requiring strict control of solvent ratios (e.g., limited water content) and low temperatures (0°C) to favor kinetic products . Notably, intermediates like trichloromethylphosphonate are hypothesized but not always characterized .
Q. What are the kinetic considerations for DCP-mediated esterification in microreactor systems?
- Answer : Continuous-flow microreactors enhance reaction efficiency by improving heat/mass transfer. For monobutyl chlorophosphate esterification, parameters include:
- Residence time : Optimized to 2–5 minutes to maximize conversion .
- Temperature : Elevated temperatures (50–70°C) reduce viscosity and improve mixing .
- Catalyst concentration : Triethylamine (1.5–2.0 eq.) minimizes side reactions . Numerical simulations validate these parameters by modeling fluid dynamics and reaction kinetics .
Q. How can researchers address contradictions in reaction outcomes when using DCP versus other phosphorylating agents?
- Answer : DCP’s selectivity depends on its electrophilicity and steric hindrance. Compared to phosphorus oxychloride (POCl₃), DCP is less reactive but offers better control in stereoselective reactions (e.g., tetrazole synthesis). For example, in N-aryl-2,2,2-trifluoroacetimidoyl chloride synthesis, DCP produces fewer side products than POCl₃ due to its bulkier phenyl groups . Methodological validation via NMR or HPLC is recommended to confirm product purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
